

Spectroscopic Characterization of 3,4-dihydro-2H-pyran-5-carbaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 3,4-dihydro-2H-pyran-5-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **3,4-dihydro-2H-pyran-5-carbaldehyde** (CAS No. 25090-33-9). Due to the limited availability of public domain raw spectroscopic data for this specific molecule, this document outlines the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and presents data tables that serve as a template for the expected spectroscopic characteristics. This guide is intended to assist researchers in the identification, characterization, and quality control of **3,4-dihydro-2H-pyran-5-carbaldehyde** and related pyran derivatives.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for **3,4-dihydro-2H-pyran-5-carbaldehyde** based on its chemical structure and data from related compounds. These tables are designed for the clear and structured presentation of quantitative data for comparative analysis.

Table 1: ¹H NMR Spectroscopic Data (Expected)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
~9.5	s	-	1H	Aldehyde (-CHO)
~7.0	s	-	1H	Vinylic (=CH-)
~4.2	t	~5	2H	Methylene (-O-CH ₂ -)
~2.4	t	~6	2H	Methylene (-C=C-CH ₂ -)
~1.9	p	~5.5	2H	Methylene (-CH ₂ -CH ₂ -CH ₂ -)

Note: Predicted values are based on standard chemical shift ranges and analysis of similar structures. Actual experimental values may vary based on solvent and experimental conditions.

Table 2: ^{13}C NMR Spectroscopic Data (Expected)

Chemical Shift (δ) ppm	Carbon Type	Assignment
~190	C=O	Aldehyde Carbonyl
~150	C	Vinylic Carbon (C-5)
~140	CH	Vinylic Carbon (C-6)
~68	CH ₂	Methylene Carbon (C-2)
~25	CH ₂	Methylene Carbon (C-3)
~22	CH ₂	Methylene Carbon (C-4)

Note: The existence of a ^{13}C NMR spectrum for this compound is noted in public databases.[\[1\]](#) However, the specific peak data is not readily available.

Table 3: IR Spectroscopic Data (Expected)

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~2940	Medium	C-H stretch (alkane)
~2850	Medium	C-H stretch (alkane)
~2750	Weak	C-H stretch (aldehyde)
~1680	Strong	C=O stretch (conjugated aldehyde)
~1640	Medium	C=C stretch (alkene)
~1220	Strong	C-O stretch (ether)

Note: The availability of an FTIR spectrum has been indicated.[\[1\]](#) The predicted values are based on characteristic infrared absorption frequencies for the functional groups present in the molecule.

Table 4: Mass Spectrometry Data (Expected)

m/z	Relative Intensity (%)	Assignment
112	High	[M] ⁺ (Molecular Ion)
111	Moderate	[M-H] ⁺
83	High	[M-CHO] ⁺
55	Moderate	Further Fragmentation

Note: The molecular weight of **3,4-dihydro-2H-pyran-5-carbaldehyde** is 112.13 g/mol .[\[1\]](#) The fragmentation pattern is predicted based on the stability of the resulting carbocations.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified **3,4-dihydro-2H-pyran-5-carbaldehyde** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The use of deuterated solvents is crucial to avoid large solvent signals in the ¹H NMR spectrum.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.
- ¹H NMR Data Acquisition:
 - Acquire a one-dimensional proton spectrum using a standard pulse sequence.
 - The spectral width should be set to encompass the expected range of chemical shifts (typically 0-12 ppm).
 - An appropriate number of scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio.
 - The relaxation delay should be set to at least 1-2 seconds.
- ¹³C NMR Data Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - The spectral width should cover the expected range for organic molecules (typically 0-220 ppm).
 - A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
 - Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
- Data Processing: Process the raw data (FID) by applying a Fourier transform. The resulting spectra should be phase-corrected and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (Neat Liquid): If the compound is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
- Sample Preparation (Solid/Oil): If the compound is a solid or a viscous oil, it can be dissolved in a volatile solvent (e.g., dichloromethane or chloroform), and a drop of the solution is placed on a salt plate. The solvent is allowed to evaporate, leaving a thin film of the compound.
- Instrumentation: An FTIR spectrometer is used to acquire the spectrum.
- Data Acquisition:
 - A background spectrum of the clean salt plates (or the solvent if applicable) is recorded first.
 - The sample is then placed in the instrument's sample compartment, and the sample spectrum is recorded.
 - The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
 - Typically, spectra are recorded over the range of 4000-400 cm^{-1} .
- Data Analysis: The resulting spectrum displays the percentage of transmittance or absorbance as a function of wavenumber. The characteristic absorption bands are then correlated to the functional groups present in the molecule.

Mass Spectrometry (MS)

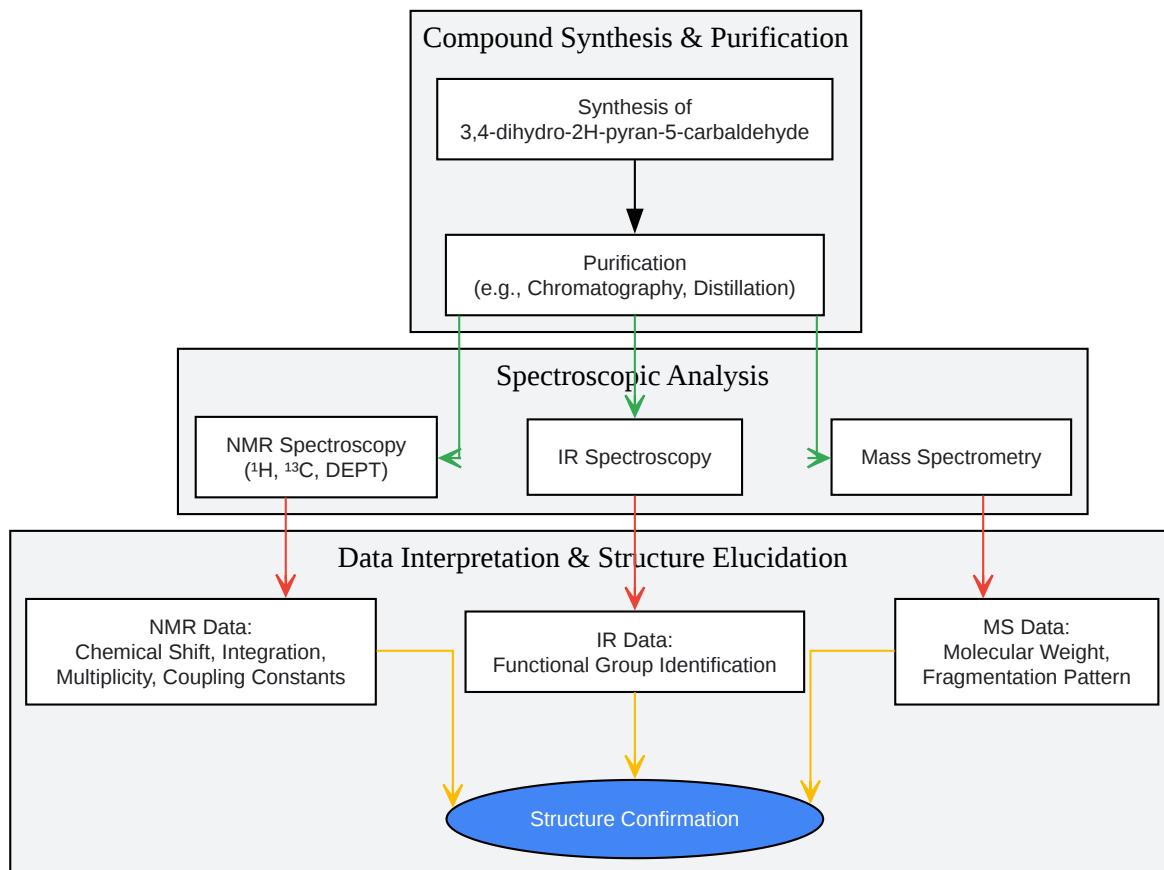
Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if volatile, through a gas chromatograph (GC-MS).

- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize, primarily forming a molecular ion (M^+), and also to fragment in a reproducible manner.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Presentation: The data is presented as a mass spectrum, which is a plot of the relative abundance of the ions versus their m/z ratio. The peak with the highest abundance is called the base peak and is assigned a relative intensity of 100%. The molecular ion peak provides the molecular weight of the compound.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of an organic compound like **3,4-dihydro-2H-pyran-5-carbaldehyde**.

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Caption: Workflow for the synthesis, purification, and spectroscopic structure elucidation of **3,4-dihydro-2H-pyran-5-carbaldehyde**.

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References

- 1. 3,4-dihydro-2H-pyran-5-carbaldehyde | C6H8O2 | CID 2736151 - PubChem
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